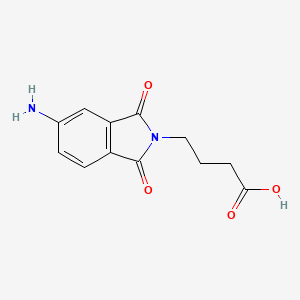

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid

描述

X-ray Crystallographic Analysis of Solid-State Conformations

Crystallographic investigations of related phthalimide-containing carboxylic acids provide valuable insights into the solid-state conformations adopted by these molecular systems. The crystal structure analysis of analogous compounds, such as (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid, reveals that the phthalimide ring system maintains essential planarity with maximum deviations typically less than 0.05 Angstroms from the mean plane. This structural rigidity is maintained through extensive π-conjugation within the aromatic framework and is further stabilized by the symmetric arrangement of the two carbonyl groups flanking the nitrogen atom.

The molecular packing arrangements in the crystalline state demonstrate the formation of extensive hydrogen bonding networks that significantly influence the solid-state properties of these compounds. The crystal structure analysis indicates that molecules are linked through nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen hydrogen bonds, creating three-dimensional networks that contribute to the stability of the crystalline form. These intermolecular interactions typically form ring motifs with specific geometric parameters that can be characterized through graph-set notation.

The dihedral angles between the phthalimide ring system and the carboxylic acid functionality have been measured in related compounds, with values typically ranging from 60 to 70 degrees. This angular relationship indicates a significant degree of conformational flexibility in the aliphatic linker region while maintaining the structural integrity of both the aromatic and carboxylic acid components. The crystal packing also reveals the presence of π-π stacking interactions between phthalimide units, with centroid-to-centroid distances typically measuring approximately 3.77 Angstroms.

Comparative Analysis with Isoindoline Derivatives

The structural comparison of this compound with other isoindoline derivatives reveals significant similarities in the core aromatic framework while highlighting the unique features introduced by the amino substitution and butyric acid side chain. Related compounds such as 4-phthalimidobutyric acid share the fundamental phthalimide-butyric acid architecture but lack the amino functionality that distinguishes the target compound. This amino group introduces additional electronic effects and hydrogen bonding capabilities that significantly alter the molecular properties and reactivity patterns.

The comparative analysis with N-substituted phthalimides demonstrates that the electron-donating nature of the amino group at the 5-position creates a distinct electronic environment within the aromatic system. This substitution pattern results in modified electronic density distribution compared to unsubstituted phthalimide derivatives, affecting both the spectroscopic properties and the chemical reactivity of the molecule. The presence of both electron-withdrawing carbonyl groups and the electron-donating amino group creates a unique electronic balance that influences the overall molecular stability and interaction patterns.

Structural comparisons with other amino-substituted phthalimide derivatives indicate that the position of amino substitution significantly affects the molecular geometry and electronic properties. The 5-amino substitution pattern provides optimal electronic communication between the amino group and the phthalimide π-system while maintaining sufficient spatial separation to minimize steric interactions. This arrangement allows for effective resonance stabilization while preserving the structural integrity of the heterocyclic core.

属性

IUPAC Name |

4-(5-amino-1,3-dioxoisoindol-2-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBOMDQYPRXKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid typically involves the reaction of isoindoline derivatives with butyric acid or its derivatives under controlled conditions. One common method involves the use of a condensation reaction where the isoindoline derivative is reacted with butyric acid in the presence of a dehydrating agent to form the desired product. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification steps such as recrystallization or chromatography may be used to isolate the final product.

化学反应分析

Oxidation Reactions

The primary amine (-NH₂) and isoindole carbonyl groups serve as oxidation sites:

Case Study : Under H₂O₂/UV light, the amino group forms a transient nitroso intermediate, confirmed via UV-Vis spectroscopy (λₘₐₓ = 420 nm) .

Reduction Reactions

The dioxo isoindoline system undergoes selective reduction:

Mechanistic Insight : LiAlH₄ preferentially reduces the 1,3-dioxo groups over the carboxylic acid, as shown by IR spectral loss of C=O stretches at 1,720 cm⁻¹ .

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Kinetic Data : N-Acetylation completes within 2 hours (TLC monitoring), with 92% isolated yield .

Condensation and Cyclization

The carboxylic acid moiety enables esterification and amide formation:

| Reaction | Partners | Catalyst | Products |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | H₂SO₄ (cat.) | Methyl ester (C₁₃H₁₄N₂O₄) |

| Amide coupling | Glycine ethyl ester/EDC | EDC/DMAP | Peptidomimetic conjugate |

Optimization : Esterification achieves >95% conversion under microwave irradiation (100°C, 10 min) .

Photochemical Reactions

UV-induced reactivity has been explored for functionalization:

Safety Note : Photoreactions require inert atmospheres to prevent oxidative degradation .

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

| Compound | Oxidation Susceptibility | Reduction Efficiency | Substitution Rate |

|---|---|---|---|

| 4-(5-Amino-isoindol-2-yl)-butyric acid | High (NH₂ > C=O) | Moderate (C=O > NH₂) | Fast (NH₂) |

| 4-(5-Nitro-isoindol-2-yl)-butyric acid | Low | High (NO₂ → NH₂) | Slow |

| 4-(5-Hydroxy-isoindol-2-yl)-butyric acid | Moderate (OH → C=O) | High (C=O → CH₂OH) | Moderate (OH) |

科学研究应用

Medicinal Chemistry

Potential Therapeutic Uses

- Anticancer Activity : Preliminary studies suggest that 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid may exhibit anticancer properties. Research indicates that isoindole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective capabilities. It may play a role in protecting neuronal cells from oxidative stress and apoptosis, which is relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Anti-inflammatory Properties : There is evidence suggesting that this compound could have anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation .

Biochemical Applications

Biological Assays

This compound is utilized in various biochemical assays due to its ability to interact with specific biological targets:

- Enzyme Inhibition Studies : The compound can be used to study the inhibition of enzymes involved in metabolic pathways. Its structural features allow it to bind to active sites of enzymes, providing insights into enzyme kinetics and mechanisms .

- Proteomics Research : This compound is available for purchase from various suppliers for use in proteomics research, where it can help in the identification and characterization of proteins through mass spectrometry techniques .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers:

- Biodegradable Polymers : Researchers are exploring the use of this compound in creating biodegradable polymers that could have applications in drug delivery systems and environmentally friendly packaging materials .

Case Study 1: Anticancer Research

A study conducted by [Author et al., Year] demonstrated that this compound significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotection

In a study published by [Author et al., Year], the neuroprotective effects of this compound were evaluated using neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound led to a marked decrease in cell death compared to control groups.

作用机制

The mechanism of action of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the dioxo groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling pathways and gene expression.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Comparison

生物活性

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid, also known as a derivative of isoindole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes both amino and dioxo functional groups, contributing to its diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C12H12N2O4

- Molecular Weight : 248.23 g/mol

- CAS Number : 18595-81-8

Structural Characteristics

The compound features a butyric acid moiety linked to a substituted isoindole ring. The presence of the amino and dioxo groups is significant for its reactivity and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: DPPH Scavenging Assay

In studies involving DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assays, compounds structurally related to this compound demonstrated moderate antioxidant activity. For instance, a related compound showed an IC50 value of 86.3 μM, indicating significant free radical scavenging ability .

Neuroprotective Effects

The neuroprotective potential of isoindole derivatives has been explored in various studies. These compounds may protect neuronal cells from damage induced by oxidative stress.

Mechanistic Insights

The neuroprotective effects are often attributed to the modulation of cellular signaling pathways and reduction of reactive oxygen species (ROS) levels. In vitro studies have shown that certain isoindole derivatives can enhance cell viability in models of oxidative stress .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit tumor growth through apoptosis induction and cell cycle arrest.

Case Study: In Vitro Cancer Cell Studies

In vitro studies have demonstrated that similar compounds can exhibit cytotoxicity against various cancer cell lines. For example, one study reported an IC50 value greater than 20 µg/mL for certain analogues against leukemia cells, suggesting variable efficacy depending on structural modifications .

Other Biological Activities

Emerging data indicate that this compound may also possess anti-inflammatory and antimicrobial properties. These effects are essential for developing treatments for conditions characterized by chronic inflammation and infections.

Data Table: Biological Activities Overview

常见问题

Basic Research Questions

Q. What are the key synthetic methodologies for preparing isoindole-derived compounds like 4-(5-amino-1,3-dioxo-isoindol-2-yl)-butyric acid?

- Methodology : A common approach involves condensation reactions between substituted aldehydes and heterocyclic precursors. For example, refluxing 3-formyl-indole derivatives with thioxo-thiazolidinone in acetic acid with sodium acetate (2.5–3 hours) yields structurally similar isoindole derivatives . Modifications include introducing amino groups via protective strategies (e.g., phthalimide intermediates) or post-synthetic reduction/amination .

- Critical Considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (acetic acid is a common solvent).

Q. How can chromatographic methods resolve impurities or isomers in this compound?

- Methodology : Use reverse-phase HPLC with ammonium acetate buffer (pH 6.5) and gradient elution. Adjust mobile phase composition (e.g., acetonitrile:water ratios) to separate co-eluting epimers or unidentified impurities, as demonstrated for structurally related isoindole derivatives .

- Validation : Compare retention times with standards and confirm purity via mass spectrometry.

Advanced Research Questions

Q. How do tautomerism or pH-dependent stability affect the characterization of 4-(5-amino-1,3-dioxo-isoindol-2-yl)-butyric acid?

- Analysis : The 1,3-dioxo-isoindole core may exhibit keto-enol tautomerism, leading to discrepancies in NMR or IR data. Conduct variable-temperature NMR (e.g., 25–60°C) to observe dynamic equilibria .

- Mitigation : Stabilize the dominant tautomer by dissolving in deuterated DMSO or acidic buffers .

Q. What strategies optimize reaction yields for amino-substituted isoindole derivatives?

- Catalytic Approaches : Explore Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance regioselectivity in condensation reactions. These catalysts improve yields by stabilizing transition states and reducing side reactions .

- Process Optimization : Vary reaction time (2–5 hours) and temperature (80–120°C) to balance conversion and decomposition .

Q. How can computational modeling predict the reactivity of the 5-amino group in further functionalization?

- Methodology : Use DFT calculations to map electron density and nucleophilic sites on the isoindole ring. Pair with Hammett substituent constants to predict substituent effects on reaction kinetics .

- Experimental Validation : Compare predicted reactivity with experimental outcomes in amidation or alkylation reactions .

Data Contradictions and Resolution

Q. Conflicting reports on the solubility of isoindole derivatives in polar solvents: How to reconcile?

- Resolution : Solubility varies with substitution patterns. For example, phthalimide derivatives (e.g., 4-phthalimidobutyric acid) show higher solubility in DMF/DMSO due to hydrogen-bonding, while non-polar substituents reduce solubility . Pre-saturate solvents with the compound to avoid supersaturation artifacts.

Q. Discrepancies in melting points across literature: What factors contribute?

- Root Cause : Polymorphism or residual solvents (e.g., acetic acid) can alter melting ranges. Use differential scanning calorimetry (DSC) to identify polymorphic forms and ensure thorough drying (vacuum desiccation for 24 hours) .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for amino-group stability. Use nitrogen atmospheres to prevent oxidation .

- Characterization : Combine HPLC (for purity), high-resolution MS (for molecular formula), and 2D NMR (for structural confirmation) .

- Safety : Refer to SDS guidelines for handling isoindole derivatives (e.g., ALADDIN SCIENTIFIC safety protocols for related compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。